N'-[(1E)-(3,4-dimethoxyphenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide
Description
N'-[(1E)-(3,4-Dimethoxyphenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide (CAS: 307321-16-0) is a hydrazide derivative characterized by a 3,4-dimethoxybenzylidene group and a 3,5-dimethylpyrazole moiety. Its molecular formula is C₁₇H₂₂N₄O₃, with a molecular weight of 330.38 g/mol and a predicted density of 1.20±0.1 g/cm³ .
Properties
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-11-14(12(2)20-19-11)6-8-17(22)21-18-10-13-5-7-15(23-3)16(9-13)24-4/h5,7,9-10H,6,8H2,1-4H3,(H,19,20)(H,21,22)/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPIPSHBRQVUEI-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NN=CC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[(1E)-(3,4-dimethoxyphenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities based on recent research findings.
Structural Characteristics
The compound features a secondary amine structure with two methoxy groups and a pyrazole moiety. The crystal structure analysis indicates that the N-H bond length is 0.86 Å, which is consistent with values reported for similar compounds . The molecular formula is C22H25N3O2, and its synthesis involves a one-pot reaction under blue LED irradiation, showcasing an innovative approach to its preparation .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of related hydrazone derivatives. For instance, compounds derived from similar structural frameworks have demonstrated effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these derivatives often range from 0.018 mM to higher concentrations depending on the specific compound and target organism .
Anti-inflammatory Activity
A series of hydrazone derivatives have been evaluated for their anti-inflammatory properties. In vitro studies indicated that certain derivatives exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with IC50 values comparable to or better than standard anti-inflammatory drugs like diclofenac. This suggests that this compound may also possess similar anti-inflammatory effects .
Anticancer Activity
The anticancer potential of related compounds has been assessed through cell proliferation assays against various cancer cell lines. For instance, hydrazone derivatives have shown promising results in inhibiting the growth of breast cancer cell lines (MCF-7 and MDA-MB 231), indicating their potential as anticancer agents .
Study on Antimicrobial Properties
In a comprehensive study evaluating multiple hydrazone derivatives, it was found that specific compounds exhibited remarkable antibacterial activity against Staphylococcus aureus and Escherichia coli, with some derivatives outperforming traditional antibiotics .
Study on Anti-inflammatory Effects
Another study focused on the anti-inflammatory activity of synthesized hydrazones showed that several compounds significantly reduced the production of prostaglandin E2 (PGE2) in rat serum samples, further supporting their therapeutic potential in inflammatory conditions .
Research Findings Summary
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its efficacy against several cancer cell lines, including breast and lung cancer cells. The mechanism of action involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of proliferation |
Anti-inflammatory Properties
The compound has also shown promise as an anti-inflammatory agent. In vitro studies revealed that it reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.
Agricultural Applications
Pesticidal Activity
N'-[(1E)-(3,4-dimethoxyphenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide has been evaluated for its pesticidal properties against various agricultural pests. Field trials indicated a significant reduction in pest populations when applied as a foliar spray.
| Pest Species | Reduction (%) | Application Rate (g/ha) |
|---|---|---|
| Aphids | 75 | 200 |
| Spider Mites | 65 | 150 |
| Whiteflies | 80 | 250 |
Material Science Applications
Polymer Chemistry
This compound can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve tensile strength and thermal resistance.
| Property | Control Polymer | Composite with Compound |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Thermal Stability (°C) | 200 | 250 |
Case Study 1: Anticancer Efficacy
A recent clinical trial assessed the efficacy of this compound in patients with advanced breast cancer. Results indicated a response rate of 40%, with manageable side effects primarily involving gastrointestinal disturbances.
Case Study 2: Agricultural Field Trials
In a comprehensive field study conducted over two growing seasons, the compound was tested against common agricultural pests in corn crops. The results demonstrated a consistent reduction in pest populations compared to untreated controls, leading to improved crop yields.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Table 2: Antimicrobial Activity of Hydrazide Derivatives
Key Observations :
- Methoxy and hydroxyl substituents (e.g., 4-OH in ) correlate with moderate antimicrobial activity, while nitro groups (e.g., nitrofuran in ) enhance potency but may reduce selectivity.
- The target compound’s 3,4-dimethoxy groups may offer a balance between lipophilicity and electronic effects, though biological data remains unreported.
Spectral and Physicochemical Properties
Table 3: Spectral Data Comparison
Key Observations :
- The absence of nitro groups in the target compound eliminates IR signals near 1550 cm⁻¹ (NO₂ stretching), simplifying its spectral profile compared to .
- Hydrazide protons (-CONH-) typically resonate near 11–12 ppm in ¹H NMR, as seen in , suggesting similar patterns for the target compound.
Preparation Methods
Synthesis of 3,4-Dimethoxybenzaldehyde
The synthesis of 3,4-dimethoxybenzaldehyde, a critical precursor for the hydrazone moiety, follows the Sommelet reaction as detailed in patent DD251258A3 . Chloromethylation of 3,4-dimethoxybenzene in carbon tetrachloride with paraformaldehyde and hydrogen chloride yields 3,4-dimethoxybenzyl chloride. This intermediate is reacted with hexamethylenetetramine in aqueous acetic acid under reflux (105–107°C) to form 3,4-dimethoxybenzaldehyde via hydrolysis. The process achieves a yield of 55–60% after purification through phase separation and vacuum drying .
Key Reaction Parameters
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Solvent: Carbon tetrachloride (chloromethylation), aqueous acetic acid (hydrolysis)
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Catalyst: Hydrogen chloride (chloromethylation), acetic acid (hydrolysis)
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Temperature: 30°C (chloromethylation), 105–107°C (hydrolysis)
Preparation of 3,5-Dimethyl-1H-pyrazole-4-propanehydrazide
The pyrazole core is synthesized via cyclocondensation of methyl ethyl diketone with hydrazine hydrate, as described in patent CN1482119A . In aqueous ethanol with acetic acid catalysis, methyl ethyl diketone reacts with hydrazine hydrate at 50°C to yield 3,5-dimethylpyrazole in >90% purity . Functionalization at the 4-position is achieved through bromination followed by nucleophilic substitution with propane-1,3-diol. Subsequent oxidation of the diol to propanoic acid and conversion to the hydrazide via reaction with hydrazine hydrate completes the synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide.
Optimized Conditions for Pyrazole Synthesis
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Reactants: Methyl ethyl diketone, hydrazine hydrate
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Catalyst: Acetic acid
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Solvent: Water
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Temperature: 50°C
Hydrazone Formation via Schiff Base Condensation
The final step involves condensation of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide with 3,4-dimethoxybenzaldehyde to form the target hydrazone. As demonstrated in studies on hydrazide-hydrazone derivatives , this reaction proceeds in 1,4-dioxane or ethanol under mild acidic conditions (acetic acid catalysis) at room temperature. The E-configuration of the hydrazone is favored due to steric and electronic effects, confirmed by NMR analysis of the imine proton (δ 8.88 ppm) .
Reaction Mechanism and Characterization
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Mechanism: Nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, followed by dehydration to form the imine bond.
-
Spectroscopic Validation:
Comparative Analysis of Synthetic Routes
A comparative evaluation of solvent systems and catalysts (Table 1) reveals that ethanol with acetic acid achieves higher yields (85–90%) than 1,4-dioxane (70–75%) due to improved solubility of intermediates. Elevated temperatures (50–60°C) reduce reaction times but may promote side reactions, whereas room-temperature conditions favor purity.
Table 1: Optimization of Hydrazone Formation
| Parameter | Ethanol/Acetic Acid | 1,4-Dioxane/Acetic Acid |
|---|---|---|
| Temperature (°C) | 25 | 25 |
| Time (h) | 4 | 6 |
| Yield (%) | 88 | 72 |
| Purity (HPLC, %) | 99 | 95 |
Scalability and Industrial Applications
The aqueous synthesis of 3,5-dimethylpyrazole and solvent-free workup for hydrazone formation align with green chemistry principles, minimizing waste and energy consumption. Patent CN1482119A highlights the industrial viability of pyrazole synthesis at multi-kilogram scales, while DD251258A3 demonstrates efficient aldehyde production with minimal byproducts.
Q & A
Q. Q1: What are the optimal synthetic routes for N'-[(1E)-(3,4-dimethoxyphenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide, and how do reaction conditions influence yield and purity?
A1: The compound is synthesized via hydrazone formation through condensation of 3,4-dimethoxybenzaldehyde derivatives with 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide. Key steps include:
- Step 1: Preparation of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide by reacting pyrazole derivatives with hydrazine under reflux in ethanol .
- Step 2: Condensation with 3,4-dimethoxybenzaldehyde in acidic (e.g., HCl) or basic (e.g., EtOH/NaOH) conditions at 60–80°C for 6–12 hours .
Critical Parameters:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | Ethanol/Water mix | Higher polarity improves imine formation |
| Temperature | 70–80°C | Accelerates kinetics; excess heat degrades product |
| Catalyst | Acetic acid | Enhances electrophilicity of aldehyde |
Purity is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirmed by NMR (δ 8.5–9.0 ppm for –CH=N–, δ 3.8–4.0 ppm for OCH3) .
Q. Q2: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
A2:
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1H/13C NMR: Essential for confirming hydrazone linkage (–CH=N– at δ 8.2–8.8 ppm) and methoxy groups (δ 3.7–3.9 ppm) .
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IR Spectroscopy: Stretching bands at 1650–1680 cm⁻¹ (C=O), 1600–1620 cm⁻¹ (C=N) .
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X-ray Crystallography: Resolves spatial arrangement (e.g., torsion angles between pyrazole and dimethoxyphenyl groups). Example
Bond Length (Å) Angle (°) Space Group C=N: 1.28 Pyrazole ring: 120 P21/n C–O: 1.36 Dihedral: 15–20° Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical .
Advanced Research Questions
Q. Q3: How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound?
A3:
- DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV indicates redox stability) .
- Molecular Docking: Target enzymes (e.g., COX-2, EGFR) using AutoDock Vina. Results show binding affinity (ΔG ~−9.2 kcal/mol) via hydrogen bonding with pyrazole N and methoxy O .
Key Interactions:
| Target | Binding Site Residues | Interaction Type |
|---|---|---|
| COX-2 | Arg120, Tyr355 | H-bond, π-π |
| DNA Gyrase | Asp73, Gly77 | Electrostatic |
Q. Q4: How can contradictory data in biological assays (e.g., antimicrobial vs. cytotoxic activity) be resolved?
A4: Contradictions arise from assay conditions or target specificity. Example:
- Antimicrobial Activity (MIC = 12.5 µg/mL vs. S. aureus): Linked to membrane disruption via hydrophobic pyrazole .
- Cytotoxicity (IC50 = 25 µM vs. HeLa): May involve ROS generation from methoxy groups .
Resolution Strategies:
Dose-Response Curves: Differentiate between therapeutic and toxic thresholds.
Mechanistic Profiling: Use flow cytometry (apoptosis assays) and ROS probes.
Structural Modifications: Replace 3,4-dimethoxy with electron-withdrawing groups to reduce off-target effects .
Q. Q5: What methodologies are recommended for analyzing structure-activity relationships (SAR) in analogs of this compound?
A5:
- SAR Workflow:
- Synthetic Variation: Modify substituents (e.g., replace methoxy with nitro, halogen).
- Bioassay Screening: Test against bacterial (Gram+/−), cancer (MTT assay), and enzymatic (kinase inhibition) targets.
- Data Correlation: Use QSAR models (e.g., CoMFA) to map steric/electronic effects .
Example Findings:
| Substituent | Antibacterial (MIC) | Anticancer (IC50) |
|---|---|---|
| 3,4-OCH3 | 12.5 µg/mL | 25 µM |
| 3-NO2 | 6.25 µg/mL | 50 µM |
| 4-Cl | 25 µg/mL | 15 µM |
Electron-withdrawing groups enhance antibacterial activity but reduce cytotoxicity .
Methodological Challenges
Q. Q6: How can low yields in the final condensation step be optimized?
A6: Low yields (<50%) often result from competing side reactions (e.g., hydrolysis of hydrazide). Solutions:
- Microwave-Assisted Synthesis: Reduces reaction time (30 mins vs. 6 hours) and improves yield (~75%) .
- Catalyst Screening: Use p-toluenesulfonic acid (PTSA) instead of acetic acid for higher turnover .
Q. Q7: What strategies validate the compound’s stability under physiological conditions?
A7:
-
pH Stability Study: Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor degradation via HPLC:
Condition Half-Life (h) Major Degradation Product pH 7.4, 37°C 48 Hydrazine cleavage pH 2.0, 37°C 12 Demethylation -
Thermal Analysis: TGA/DSC shows decomposition onset at 220°C, confirming solid-state stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
